REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8]O)[CH2:3][CH2:2]1.[C:10]([O:14][C:15]([O:17]C(OC(C)(C)C)=O)=O)([CH3:13])([CH3:12])[CH3:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:49]I>ClCCl>[I:49][CH2:8][CH2:7][CH:4]1[CH2:3][CH2:2][N:1]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:17])[CH2:6][CH2:5]1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
N1CCC(CC1)CCO
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Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction was washed with water, 10% aqueous potassium hydrosulfate, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 20 g of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate as a clear oil
|
Type
|
DISSOLUTION
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Details
|
This clear oil was dissolved in dichloromethane (90 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred 5 hours at ambient temperature
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was quenched with sodium bisulfite
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with additional dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by chromatography (SiO2, 20% hexanes/ethyl acetate)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ICCC1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |